molecular formula C8H4F3IN2 B12328996 3-iodo-4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine

3-iodo-4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B12328996
M. Wt: 312.03 g/mol
InChI Key: CFAWANXRHFDMSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview 3-Iodo-4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine (CAS 1190313-20-2) is a high-value heterocyclic building block with the molecular formula C 8 H 4 F 3 IN 2 and a molecular weight of 312.03 g/mol . This compound is part of the pyrrolopyridine family, structures known for their broad spectrum of pharmacological properties . Research Applications and Value This compound is strategically functionalized with both an iodine and a trifluoromethyl group on the azaindole core. The iodine atom serves as an excellent site for further derivatization via metal-catalyzed cross-coupling reactions, enabling rapid exploration of chemical space. The trifluoromethyl group is a key motif in modern agrochemical and pharmaceutical design due to its ability to enhance a molecule's metabolic stability, lipophilicity, and biomolecular binding affinity . Pyrrolo[3,2-c]pyridine derivatives, in particular, have been identified as promising scaffolds in drug discovery, with studies showing inhibitory activity against targets like FMS kinase, indicating potential for the development of new anticancer and antiarthritic therapies . Handling and Safety This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. According to safety data, this compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation . Researchers should refer to the Safety Data Sheet (SDS) and adhere to all recommended safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4F3IN2

Molecular Weight

312.03 g/mol

IUPAC Name

3-iodo-4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine

InChI

InChI=1S/C8H4F3IN2/c9-8(10,11)7-6-4(12)3-14-5(6)1-2-13-7/h1-3,14H

InChI Key

CFAWANXRHFDMSA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1NC=C2I)C(F)(F)F

Origin of Product

United States

Preparation Methods

Directed Ortho-Metalation (DoM) Strategies

Directed metalation using tert-butyllithium or LDA enables precise iodination. For instance, protection of the pyrrole nitrogen with a tosyl group directs lithiation to the 3-position, followed by quenching with iodine to install the iodide. Subsequent deprotection under alkaline conditions restores the free pyrrole. This approach avoids competing reactivity at other positions, critical for maintaining regioselectivity in trifluoromethyl-bearing systems.

Cyclization Routes for Core Assembly

Gould-Jacobs Cyclization

The Gould-Jacobs reaction, involving thermal cyclization of enamine esters, constructs the pyrrolopyridine skeleton. A hypothetical route for this compound could employ a trifluoromethyl-substituted enamine precursor, followed by iodination. For example, cyclization of ethyl 3-(trifluoromethyl)-5-aminopyridine-2-carboxylate under refluxing diphenyl ether yields the pyrrolo[3,2-c]pyridine core, though iodination post-cyclization remains necessary.

Protection/Deprotection Strategies

Tosyl Protection for Nitrogen Reactivity Control

Protecting the pyrrole nitrogen with a tosyl group mitigates undesired side reactions during iodination. As demonstrated in, treatment of 1H-pyrrolo[2,3-b]pyridine with NaH and tosyl chloride in THF affords the N-tosyl derivative, which undergoes smooth iodination at the 3-position. Alkaline hydrolysis (e.g., NaOH in MeOH/H2O) removes the tosyl group post-iodination.

Table 2: Protection and Deprotection Conditions

Step Reagents Conditions Yield (%) Reference
Tosyl protection TsCl, NaH, THF 0°C to rt, 2 h 85
Deprotection NaOH, MeOH/H2O Reflux, 4 h 90

Methanesulfonyl Protection

Alternative protection with methanesulfonyl groups, as reported in, involves treating aminopyridines with methanesulfonyl chloride and Et3N in dichloromethane. This method proved effective for stabilizing intermediates during halogenation steps, though deprotection requires harsher conditions compared to tosyl groups.

Comparative Analysis of Synthetic Routes

Route A (Direct Iodination):

  • Advantages: Fewer steps, high atom economy.
  • Disadvantages: Requires pre-functionalized CF3-bearing core; regioselectivity challenges.

Route B (Cyclization + Iodination):

  • Advantages: Builds CF3 group into precursor, avoiding late-stage coupling.
  • Disadvantages: Multi-step synthesis; potential low yields in cyclization.

Route C (Cross-Coupling + Protection):

  • Advantages: Modular introduction of substituents.
  • Disadvantages: Sensitivity of Pd catalysts to iodide residues; costly boronic acids.

Challenges and Optimization Opportunities

  • Regioselectivity in Iodination: The trifluoromethyl group’s electron-withdrawing nature may deactivate the ring, necessitating elevated temperatures or Lewis acid catalysts.
  • Stability of Intermediates: Unprotected pyrrolopyridines are prone to oxidation, as observed in, where air exposure degraded unsaturated intermediates. N-Methylation or trifluoroethyl substitution improved stability in analogous compounds.
  • Solvent Compatibility: Polar aprotic solvents (e.g., DMF, THF) enhance iodination efficiency but may complicate purification due to high boiling points.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups .

Scientific Research Applications

3-Iodo-4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 3-iodo-4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine exerts its effects is largely dependent on its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Structural Analogues of Pyrrolo[3,2-c]pyridine

The pyrrolo[3,2-c]pyridine scaffold is widely utilized in drug design due to its ability to mimic natural purine bases and interact with biological targets. Below is a comparative analysis of key derivatives:

Table 1: Key Pyrrolo[3,2-c]pyridine Derivatives and Their Properties
Compound Name Substituents Biological Activity/Properties Reference CAS/ID
4-(Trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine CF₃ at position 4 Intermediate for anticancer agents CAS 916177-01-0
4-Bromo-1H-pyrrolo[3,2-c]pyridine Br at position 4 Synthetic precursor for cross-coupling CAS 1190309-89-7
6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine Aryl and trimethoxyphenyl Antiproliferative (IC₅₀: µM–nM range) N/A
3-Iodo-1-(tosyl)-1H-pyrrolo[3,2-c]pyridine I at position 3, tosyl group High purity (NLT 98%); used in synthesis CAS 882562-73-4
4-Chloro-1H-pyrrolo[3,2-c]pyridine Cl at position 4 Intermediate for kinase inhibitors CAS 60290-21-3

Impact of Substituents on Activity and Reactivity

Iodo vs. Bromo Substituents
  • Iodo (3-Iodo derivatives): The iodine atom in 3-iodo-4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine enhances electrophilic reactivity, making it suitable for Suzuki-Miyaura cross-coupling reactions. Iodinated analogs are also valuable in radiopharmaceuticals due to the isotope ¹²⁵I .
  • Bromo (4-Bromo analogs): Bromine is a common leaving group in medicinal chemistry. For example, 4-bromo-1H-pyrrolo[3,2-c]pyridine (CAS 1190309-89-7) is a precursor for synthesizing diarylureas with melanoma-targeting activity .
Trifluoromethyl (-CF₃) Group
  • The -CF₃ group at position 4 increases lipophilicity and metabolic stability. Similar compounds, such as 3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS 892414-47-0), demonstrate enhanced binding affinity to kinase targets due to hydrophobic interactions .
Chloro and Fluoro Substituents
  • Chloro derivatives (e.g., 4-chloro-1H-pyrrolo[3,2-c]pyridine) are often intermediates in synthesizing kinase inhibitors. Fluoro analogs, such as 4-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS 1190320-05-8), exhibit improved bioavailability due to reduced metabolic degradation .

Pharmacological Activities

Pyrrolo[3,2-c]pyridine derivatives are prominent in anticancer research:

  • Antiproliferative Effects: Compounds like 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines show IC₅₀ values in the micromolar to nanomolar range against melanoma and other cancer cell lines .
  • Kinase Inhibition: Derivatives with hydrophilic substituents (e.g., amides) exhibit potent activity against TTK (threonine tyrosine kinase) and other oncogenic kinases .

Biological Activity

3-Iodo-4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, synthesizing findings from various studies and reviews.

  • Molecular Formula : C8H4F3IN2
  • Molecular Weight : 312.03 g/mol
  • CAS Number : 1190320-87-6
  • IUPAC Name : this compound
  • Structure : The compound consists of a pyrrole moiety fused with a pyridine ring, which is characteristic of many biologically active compounds.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that derivatives of pyrrolo[3,2-c]pyridine can inhibit specific protein kinases, such as MPS1, which plays a crucial role in the spindle assembly checkpoint during cell division. This inhibition can lead to apoptosis in cancer cells, making it a candidate for anticancer therapy .

Anticancer Activity

Studies have shown that compounds with the pyrrolo[3,2-c]pyridine scaffold exhibit significant anticancer properties. For instance, one study demonstrated that derivatives could inhibit MPS1 in human tumor xenograft models, leading to reduced tumor growth . The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the pyrrolo[3,2-c]pyridine scaffold enhance potency and selectivity against cancer cell lines .

CompoundTargetIC50 (µM)Notes
CCT251455MPS10.025Potent inhibitor with favorable pharmacokinetics
Compound 18Ovarian Cancer CellsModerateExhibited limited toxicity towards healthy cells

Antiviral Activity

Research has identified antiviral properties in certain pyrrolo[3,2-c]pyridine derivatives. For example, compounds showed moderate activity against HIV-1 replication, with specific structural features significantly influencing their efficacy .

CompoundVirus TargetedEC50 (µM)Therapeutic Index
Compound 12jHIV-11.657.98

Other Biological Activities

Beyond anticancer and antiviral effects, derivatives of this compound have shown promise in other therapeutic areas:

  • Anti-inflammatory : Some studies report that these compounds can exhibit anti-inflammatory properties through inhibition of pro-inflammatory cytokines in microglial cells .
  • Antimicrobial : Certain derivatives have demonstrated antimicrobial activity against various bacterial strains .

Study on Anticancer Efficacy

In a pivotal study by Kalai et al., a series of pyrrolo[3,2-c]pyridine derivatives were synthesized and tested for cytotoxicity against ovarian and breast cancer cell lines. The results indicated that modifications at the C6 position could enhance anticancer efficacy while minimizing toxicity to non-cancerous cells .

In Vivo Pharmacokinetics

A pharmacokinetic study conducted on one of the most active compounds revealed low plasma exposure but high clearance rates. This suggests that while the compound may be effective in vitro, further optimization is required for in vivo applications .

Q & A

Q. What are the key synthetic strategies for 3-iodo-4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine, and how do reaction conditions influence regioselectivity?

The synthesis of pyrrolo[3,2-c]pyridine derivatives often involves cyclization reactions or functionalization of preformed heterocyclic cores. For example:

  • Halogenation : Iodination at the 3-position can be achieved using N-iodosuccinimide (NIS) in acidic media, as seen in related pyrrolopyridine syntheses .
  • Trifluoromethylation : The trifluoromethyl group is typically introduced via cross-coupling reactions (e.g., Suzuki-Miyaura) using trifluoromethyl boronic acids or via direct fluorination of precursor ketones .
  • Regioselectivity : Reaction conditions strongly influence regiochemistry. For instance, the use of Lewis acids (e.g., Sn²⁺) or Brønsted bases can shift selectivity toward α- or γ-substituted isomers by altering enolate formation or stabilizing intermediates .

Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic methods?

  • X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) provides unambiguous confirmation of regiochemistry and stereochemistry. For example, studies on analogous compounds resolved bond lengths (mean C–C = 0.002–0.003 Å) and torsion angles with R-factors <0.04 .
  • NMR Spectroscopy : ¹H/¹³C NMR and 2D techniques (COSY, HSQC) are critical for verifying substitution patterns. The trifluoromethyl group appears as a distinct singlet (~δ -60 ppm in ¹⁹F NMR), while iodine substitution deshields adjacent protons .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular formula (e.g., C₈H₄F₃IN₂, exact mass 311.94 g/mol) .

Advanced Research Questions

Q. What mechanistic insights explain the antiproliferative activity of this compound derivatives?

This compound’s bioactivity is linked to its role as a tubulin polymerization inhibitor and kinase modulator :

  • Tubulin Binding : Derivatives inhibit tubulin assembly by occupying the colchicine-binding site (CBS), disrupting microtubule dynamics. IC₅₀ values for related compounds range from 0.1–5 µM in cancer cell lines (e.g., MCF-7, A549) .
  • Kinase Inhibition : The pyrrolopyridine scaffold interacts with ATP-binding pockets in kinases (e.g., FGFR, p38 MAPK). For instance, 3-substituted analogs showed FGFR1 IC₅₀ = 7 nM, correlating with apoptosis induction via survivin downregulation .

Table 1 : Representative Antiproliferative Data for Analogous Compounds

CompoundTargetIC₅₀ (nM)Cell LineReference
6-Aryl-pyrrolo[3,2-c]pyridineTubulin120MCF-7
3-Fluorophenyl analogFGFR174T1 (breast)

Q. How can structure-activity relationships (SAR) guide the optimization of this scaffold for dual-target inhibition (e.g., HDAC/tubulin)?

Key SAR insights include:

  • Substitution at C-3 : Iodo groups enhance steric bulk, improving CBS affinity, while electron-withdrawing groups (e.g., CF₃) increase metabolic stability .
  • C-4 Trifluoromethyl : Enhances lipophilicity and membrane permeability (LogP ~2.5), critical for blood-brain barrier penetration in CNS-targeted therapies .
  • Dual Inhibitors : Hybrid molecules (e.g., HDAC/tubulin inhibitors) incorporate hydroxamate or benzamide groups for HDAC binding, linked to the pyrrolopyridine core for tubulin inhibition. These show synergistic effects in apoptosis assays .

Q. What experimental design considerations are critical for in vivo evaluation of this compound?

  • Dosing Regimen : Pharmacokinetic studies in murine models suggest optimal i.p. dosing at 10–25 mg/kg, achieving tumor volume inhibition of 58–75% without toxicity .
  • Combination Therapy : Synergy with paclitaxel (e.g., 3f + paclitaxel) enhances apoptosis via caspase-3 activation, requiring dose titration to mitigate overlapping toxicities .
  • Biomarker Analysis : Monitor phosphorylation of survivin (Thr34) and tubulin polymerization rates in tumor biopsies to confirm target engagement .

Methodological Challenges

Q. How can contradictory data on regioselectivity in pyrrolo[3,2-c]pyridine synthesis be resolved?

Contradictions arise from divergent reaction conditions:

  • Acidic vs. Basic Media : Under acidic conditions (e.g., AcOH), Sn²⁺ catalysis favors α-substitution, while basic buffers (e.g., pyridine) promote γ-isomers via enolate stabilization .
  • Validation : Use SC-XRD to confirm regiochemistry and HPLC to quantify isomer ratios. For example, α:γ ratios shifted from 1:4 to 3:1 when Sn(OAc)₂ was added .

Q. What strategies mitigate off-target effects in kinase inhibition studies?

  • Selectivity Screening : Profile against kinase panels (e.g., Eurofins KinaseProfiler) to identify cross-reactivity (e.g., FGFR1 vs. VEGFR2).
  • Computational Modeling : Docking studies (e.g., Glide SP) optimize interactions with hinge regions (e.g., p38 MAPK’s Met109), reducing affinity for non-target kinases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.